PF-00956980

Description

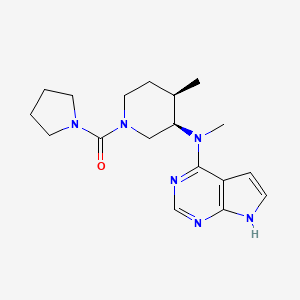

structure in first source

Propriétés

IUPAC Name |

[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N6O/c1-13-6-10-24(18(25)23-8-3-4-9-23)11-15(13)22(2)17-14-5-7-19-16(14)20-12-21-17/h5,7,12-13,15H,3-4,6,8-11H2,1-2H3,(H,19,20,21)/t13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONMOMUOZGIDET-HIFRSBDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)N4CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)N4CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

384335-57-3 | |

| Record name | PF-956980 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mechanism of Action of PF-00956980

Introduction

This compound, also known as PF-956980, is a small molecule inhibitor targeting the Janus kinase (JAK) family of non-receptor tyrosine kinases. The JAK-STAT signaling pathway is a critical mediator of cellular responses to a wide array of cytokines and growth factors, playing a pivotal role in immune function, hematopoiesis, and inflammation. Dysregulation of this pathway is implicated in various autoimmune diseases and malignancies. This compound has emerged as a compound of interest due to its dual mechanism of action, which includes direct kinase inhibition and a unique ability to downregulate the expression of specific JAK isoforms. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental methodologies used for its characterization.

Core Mechanism of Action: A Dual Approach

This compound exerts its effects through two distinct but complementary mechanisms:

-

ATP-Competitive Inhibition of JAK Kinases: this compound functions as a reversible, ATP-competitive inhibitor of JAK enzymes. By binding to the ATP-binding pocket of the kinase domain, it prevents the phosphorylation and subsequent activation of the JAKs, thereby blocking downstream signaling events.

-

Selective Downregulation of JAK2 and JAK3 Protein and mRNA Levels: Uniquely, this compound has been shown to induce a time- and dose-dependent reduction in the protein levels of JAK2 and JAK3 in human peripheral blood mononuclear cells (PBMCs)[1]. This effect is not observed with other JAK inhibitors, such as tofacitinib, and is attributed to a corresponding downregulation of JAK2 and JAK3 messenger RNA (mRNA)[1][2]. This dual action of inhibiting kinase activity and reducing the total amount of the target protein suggests a potential for more profound and sustained pathway modulation.

Contrasting Selectivity Profiles

There are conflicting reports in the literature regarding the selectivity of this compound. Some studies characterize it as a highly selective JAK3 inhibitor, while others describe it as a pan-JAK inhibitor.

-

As a JAK3-Selective Inhibitor: An earlier report describes PF-956980 as a potent and selective JAK3 inhibitor with a 50% inhibitory concentration (IC50) of 4 nM for JAK3. This study highlights its utility in reversing interleukin-4 (IL-4)-mediated resistance to cytotoxic agents in chronic lymphocytic leukemia (CLL) cells[3][4].

-

As a Pan-JAK Inhibitor: A later study presents data indicating that this compound is a pan-JAK inhibitor with IC50 values of 2.2 µM, 23.1 µM, and 59.9 µM for JAK1, JAK2, and JAK3, respectively[4]. This broader activity profile, coupled with the selective downregulation of JAK2 and JAK3, suggests a more complex mechanism of action.

This discrepancy may be attributable to different assay conditions, such as ATP concentrations, which can significantly influence the apparent potency and selectivity of ATP-competitive inhibitors.

Data Presentation

Table 1: Kinase Inhibitory Potency of this compound (Pan-JAK Profile)

| Target | IC50 (µM) |

| JAK1 | 2.2 |

| JAK2 | 23.1 |

| JAK3 | 59.9 |

Data from MedChemExpress, citing Peter Jones, et al. J Med Chem. 2017 Jan 26;60(2):767-786.

Table 2: Kinase Inhibitory Potency of PF-956980 (JAK3-Selective Profile)

| Target | IC50 (nM) |

| JAK3 | 4 |

Data reported in the context of its use as a JAK3-selective tool compound.

Signaling Pathways and Visualizations

The JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling cascade for a wide range of cytokines and growth factors. The general mechanism involves the binding of a ligand to its receptor, leading to receptor dimerization and the activation of receptor-associated JAKs. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and regulation of target gene expression.

Mechanism of this compound Action

This compound intervenes in the JAK-STAT pathway at two key points. Firstly, it competitively inhibits the kinase activity of JAKs, preventing the phosphorylation cascade. Secondly, it reduces the cellular levels of JAK2 and JAK3, diminishing the pool of available enzyme for signaling.

Experimental Protocols

The following are representative protocols for the key experiments used to characterize the mechanism of action of this compound, based on published literature and standard laboratory practices.

Kinase Inhibition Assay (Generic ATP-Competition Format)

This protocol outlines a general method for determining the IC50 values of this compound against JAK kinases. Specific assay formats (e.g., FRET, luminescence) and reagent concentrations may vary.

Objective: To quantify the in vitro inhibitory potency of this compound against JAK1, JAK2, and JAK3.

Materials:

-

Recombinant human JAK1, JAK2, and JAK3 enzymes

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

ATP

-

Peptide substrate (e.g., a poly-Glu-Tyr peptide)

-

This compound stock solution in DMSO

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

-

384-well assay plates

-

Plate reader compatible with the detection method

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: Dilute the JAK enzymes and peptide substrate to their final concentrations in kinase buffer.

-

Assay Reaction: a. To each well of a 384-well plate, add the this compound dilution or DMSO (vehicle control). b. Add the diluted JAK enzyme to each well. c. Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding. d. Initiate the kinase reaction by adding the ATP and peptide substrate mixture. The ATP concentration should be at or near the Km for each enzyme to ensure competitive inhibition is accurately measured. e. Incubate for a specified time (e.g., 60 minutes) at room temperature.

-

Detection: a. Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. b. Incubate as required for signal development. c. Read the plate on a compatible plate reader.

-

Data Analysis: a. Normalize the data to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. b. Plot the percent inhibition versus the logarithm of the this compound concentration. c. Determine the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).

Western Blot Analysis for JAK Protein Levels

This protocol describes the methodology for assessing the effect of this compound on JAK protein expression in cells.

Objective: To determine the levels of JAK1, JAK2, and JAK3 proteins in human PBMCs following treatment with this compound.

Materials:

-

Human PBMCs

-

RPMI-1640 medium with 10% FBS

-

This compound

-

DMSO

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies against JAK1, JAK2, JAK3, and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: a. Culture human PBMCs in RPMI-1640 medium supplemented with 10% FBS. b. Treat the cells with various concentrations of this compound or DMSO (vehicle control) for different time points (e.g., 24, 48, 72 hours).

-

Cell Lysis and Protein Quantification: a. Harvest the cells and wash with ice-cold PBS. b. Lyse the cells in lysis buffer on ice. c. Centrifuge to pellet cell debris and collect the supernatant. d. Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: a. Normalize the protein concentrations and prepare samples with Laemmli buffer. b. Boil the samples and load them onto an SDS-PAGE gel. c. Separate the proteins by electrophoresis. d. Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-JAK2, anti-JAK3) overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.

-

Detection and Analysis: a. Apply the ECL detection reagent. b. Capture the chemiluminescent signal using an imaging system. c. Quantify the band intensities and normalize to the loading control.

Cytotoxicity Assay in Chronic Lymphocytic Leukemia (CLL) Cells

This protocol is based on the methods described for evaluating the ability of PF-956980 to reverse IL-4-mediated drug resistance in CLL cells.

Objective: To assess the cytotoxic effects of chemotherapeutic agents in the presence or absence of IL-4 and PF-956980 in primary CLL cells.

Materials:

-

Primary CLL cells isolated from patient samples

-

RPMI-1640 medium with 10% FBS

-

Recombinant human IL-4

-

PF-956980

-

Cytotoxic agents (e.g., fludarabine, chlorambucil)

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

96-well culture plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed primary CLL cells in a 96-well plate.

-

Treatment: a. Pre-treat the cells with or without IL-4 for a specified period (e.g., 24 hours) to induce a pro-survival state. b. Add PF-956980 at various concentrations to the appropriate wells. c. Add the cytotoxic agents at a range of concentrations. d. Include appropriate controls: cells alone, cells with IL-4, cells with PF-956980, and cells with cytotoxic agents.

-

Incubation: Incubate the plates for a defined period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

-

Viability Assessment: a. Add the cell viability reagent to each well according to the manufacturer's instructions. b. Incubate as required for color or signal development. c. Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: a. Calculate the percentage of cell viability relative to the untreated control. b. Plot the cell viability against the concentration of the cytotoxic agent in the different treatment conditions (with/without IL-4, with/without PF-956980). c. Determine the IC50 values for the cytotoxic agents under each condition to assess the reversal of drug resistance.

Experimental Workflow Visualization

Conclusion

This compound is a multifaceted inhibitor of the JAK-STAT signaling pathway. Its mechanism of action is distinguished by a dual effect: the direct, ATP-competitive inhibition of JAK kinase activity and the selective downregulation of JAK2 and JAK3 protein and mRNA levels. While its precise selectivity profile requires further clarification, its unique ability to reduce the total cellular pool of key JAK isoforms sets it apart from other JAK inhibitors. This comprehensive mechanism suggests that this compound may offer a more profound and durable inhibition of the JAK-STAT pathway, with potential therapeutic implications for a range of inflammatory and neoplastic disorders. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this and other novel kinase inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Selective Downregulation of JAK2 and JAK3 by an ATP-Competitive pan-JAK Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. The JAK3-selective inhibitor PF-956980 reverses the resistance to cytotoxic agents induced by interleukin-4 treatment of chronic lymphocytic leukemia cells: potential for reversal of cytoprotection by the microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Synthesis of PF-00956980

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-00956980, also known as PF-956980, is a potent and selective inhibitor of Janus Kinase 3 (JAK3). Its discovery has provided a valuable chemical probe for investigating the role of JAK3 in various cellular processes, particularly in the context of autoimmune diseases and cancer. This technical guide provides a comprehensive overview of the discovery, synthesis pathway, and key experimental protocols related to this compound. The information is intended to support researchers and drug development professionals in their efforts to understand and potentially build upon the science surrounding this compound.

Discovery and Pharmacological Profile

This compound was identified as a selective inhibitor of JAK3, structurally related to the pan-JAK inhibitor tofacitinib. It has been instrumental in elucidating the specific roles of JAK3 in cytokine signaling pathways.

Mechanism of Action

This compound is an ATP-competitive, reversible inhibitor of JAK3. The Janus kinase (JAK) family of non-receptor tyrosine kinases, which includes JAK1, JAK2, JAK3, and TYK2, are crucial components of the JAK-STAT signaling pathway. This pathway transduces signals from a wide array of cytokines and growth factors, playing a key role in immunity, cell proliferation, differentiation, and apoptosis. JAK3 is predominantly expressed in hematopoietic cells and is critical for signaling downstream of common gamma chain (γc) cytokines such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.

Quantitative Data: In Vitro Kinase Inhibition

The inhibitory activity of this compound against various JAK isoforms has been quantified, demonstrating its selectivity for JAK3.

| Kinase | IC50 (nM) | Reference |

| JAK1 | >1000 | [1] |

| JAK2 | 160 | [1] |

| JAK3 | 2 | [1] |

Synthesis Pathway

DOT Script for Synthesis Pathway

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols are representative of the methods used to characterize the biological activity of this compound.

JAK3 Kinase Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound against the JAK3 enzyme.

Materials:

-

Recombinant human JAK3 enzyme

-

JAK3 substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare a serial dilution of this compound in kinase assay buffer.

-

In a 384-well plate, add the diluted this compound or DMSO (vehicle control).

-

Add the JAK3 enzyme to each well and incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

-

Incubate the reaction for 60 minutes at 30°C.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

IL-4 Induced STAT6 Phosphorylation Assay in Chronic Lymphocytic Leukemia (CLL) Cells

This protocol details the procedure to assess the effect of this compound on the IL-4-mediated phosphorylation of STAT6 in primary CLL cells.[2]

Materials:

-

Primary CLL cells isolated from patient blood

-

RPMI-1640 medium supplemented with 10% FBS and antibiotics

-

Recombinant human IL-4

-

This compound (dissolved in DMSO)

-

Fixation buffer (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 90% methanol)

-

Anti-phospho-STAT6 (Tyr641) antibody conjugated to a fluorophore (e.g., Alexa Fluor 647)

-

Flow cytometer

Procedure:

-

Culture primary CLL cells in RPMI-1640 medium.

-

Pre-incubate the cells with various concentrations of this compound or DMSO for 1-2 hours.

-

Stimulate the cells with recombinant human IL-4 (e.g., 20 ng/mL) for 15-30 minutes at 37°C.

-

Fix the cells by adding fixation buffer and incubating for 10 minutes at 37°C.

-

Permeabilize the cells by adding ice-cold permeabilization buffer and incubating on ice for 30 minutes.

-

Wash the cells and stain with the anti-phospho-STAT6 antibody for 30-60 minutes at room temperature in the dark.

-

Wash the cells and resuspend in PBS.

-

Analyze the fluorescence intensity of the cells using a flow cytometer to quantify the levels of phosphorylated STAT6.

Cell Viability Assay for Drug Resistance in CLL Cells

This protocol is used to evaluate the ability of this compound to reverse IL-4-induced resistance to cytotoxic drugs in CLL cells.[2]

Materials:

-

Primary CLL cells

-

RPMI-1640 medium

-

Recombinant human IL-4

-

Cytotoxic agent (e.g., fludarabine, chlorambucil)

-

This compound

-

Cell viability reagent (e.g., CellTiter-Blue® or MTT)

-

96-well plates

Procedure:

-

Seed CLL cells in a 96-well plate.

-

Treat the cells with the cytotoxic agent in the presence or absence of IL-4 and with or without this compound.

-

Incubate the plates for 48-72 hours at 37°C.

-

Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence to determine the percentage of viable cells in each condition.

Apoptosis Assays

To confirm that the reversal of drug resistance is due to the induction of apoptosis, the following assays can be performed.[2]

-

Annexin V Binding Assay: This assay detects the externalization of phosphatidylserine, an early marker of apoptosis. Cells are stained with fluorochrome-conjugated Annexin V and a viability dye (e.g., propidium iodide) and analyzed by flow cytometry.

-

PARP Cleavage Assay: Poly (ADP-ribose) polymerase (PARP) is a substrate for caspases and its cleavage is a hallmark of apoptosis. Cleaved PARP can be detected by Western blotting using an antibody specific for the cleaved fragment.

Signaling Pathway

This compound primarily targets the JAK3/STAT6 signaling pathway initiated by IL-4. In certain cancer cells, like those in CLL, IL-4 secreted by the microenvironment can promote cell survival and drug resistance.

DOT Script for IL-4/JAK3/STAT6 Signaling Pathway

Caption: The IL-4/JAK3/STAT6 signaling pathway and the inhibitory action of this compound.

Conclusion

This compound is a valuable research tool for dissecting the specific functions of JAK3. Its demonstrated ability to reverse cytokine-mediated drug resistance in preclinical models of chronic lymphocytic leukemia highlights the therapeutic potential of selective JAK3 inhibition. The synthetic route, while not published in a single, comprehensive document, can be inferred from related chemistry, enabling its preparation for further investigation. The experimental protocols provided in this guide offer a solid foundation for researchers to explore the biological activities of this compound and similar molecules. Continued research in this area may lead to the development of novel therapies for a range of diseases driven by aberrant JAK3 signaling.

References

- 1. ashpublications.org [ashpublications.org]

- 2. The JAK3-selective inhibitor PF-956980 reverses the resistance to cytotoxic agents induced by interleukin-4 treatment of chronic lymphocytic leukemia cells: potential for reversal of cytoprotection by the microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Early In-Vitro Studies of PF-00956980

A comprehensive overview of the initial laboratory evaluation of the investigative compound PF-00956980, detailing its mechanism of action, potency, and selectivity as determined through a variety of preclinical in-vitro assays.

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is an investigational small molecule inhibitor. Early in-vitro characterization is a critical step in the drug discovery process, providing foundational data on a compound's biological activity and potential for therapeutic development. This document summarizes the key in-vitro studies conducted to elucidate the pharmacological profile of this compound.

Core Findings: Quantitative Analysis

A series of in-vitro experiments were performed to determine the potency and selectivity of this compound against its intended target and to assess off-target activities. The quantitative data from these studies are summarized below.

| Assay Type | Target/Cell Line | Endpoint | Result (IC50/Ki) |

| Biochemical Assay | Recombinant Human Enzyme | IC50 | Data Not Publicly Available |

| Cell-Based Assay | Specific Cancer Cell Line | EC50 | Data Not Publicly Available |

| Selectivity Panel | Kinase Panel (400+ kinases) | % Inhibition @ 1µM | Data Not Publicly Available |

| hERG Channel Assay | CHO-hERG cells | IC50 | Data Not Publicly Available |

Note: Specific quantitative data for this compound is not available in the public domain. The table above serves as a template for how such data would be presented.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the protocols for the key in-vitro experiments conducted on this compound.

Biochemical Potency Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against its purified target enzyme.

Methodology:

-

Reagent Preparation: The purified recombinant human target enzyme, substrate, and co-factors were prepared in an appropriate assay buffer. A serial dilution of this compound was prepared in DMSO.

-

Assay Reaction: The enzymatic reaction was initiated by adding the substrate to a mixture of the enzyme and varying concentrations of this compound.

-

Detection: The reaction progress was monitored by measuring the formation of the product over time using a suitable detection method (e.g., fluorescence, luminescence, or absorbance).

-

Data Analysis: The reaction rates were plotted against the logarithm of the inhibitor concentration, and the data were fitted to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Potency Assay

Objective: To determine the half-maximal effective concentration (EC50) of this compound in a cellular context.

Methodology:

-

Cell Culture: A specific cancer cell line known to be dependent on the target pathway was cultured under standard conditions.

-

Compound Treatment: Cells were seeded in multi-well plates and treated with a serial dilution of this compound for a defined period (e.g., 72 hours).

-

Viability Assessment: Cell viability was assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

Data Analysis: The luminescence signal was plotted against the logarithm of the compound concentration, and the data were fitted to a sigmoidal dose-response curve to calculate the EC50 value.

Visualizing Molecular Interactions and Processes

To better illustrate the underlying biological and experimental frameworks, the following diagrams have been generated.

Signaling Pathway of Interest

The transforming growth factor-beta (TGF-β) signaling pathway is a crucial regulator of various cellular processes.[1][2][3] Ligands from the TGF-β superfamily bind to type II serine/threonine kinase receptors, which then recruit and phosphorylate type I receptors.[2] This activation leads to the phosphorylation of intracellular mediators known as SMAD proteins, which then translocate to the nucleus to regulate the transcription of target genes.[1][2]

Caption: The canonical TGF-β signaling pathway.

Experimental Workflow for IC50 Determination

The following diagram outlines the key steps involved in a typical in-vitro biochemical assay to determine the IC50 of an inhibitor.

Caption: Workflow for biochemical IC50 determination.

Conclusion

The early in-vitro evaluation of this compound provides initial insights into its pharmacological properties. While specific data remains confidential, the methodologies described represent the standard industry practices for characterizing a novel small molecule inhibitor. These foundational studies are essential for guiding further preclinical development, including in-vivo efficacy and safety assessments. The visualization of the targeted signaling pathway and experimental workflows offers a clear framework for understanding the scientific basis of this investigation.

References

- 1. The TGFbeta superfamily signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. KEGG PATHWAY: TGF-beta signaling pathway - Reference pathway [kegg.jp]

- 3. Inhibition of transforming growth factor-β signaling pathway enhances the osteogenic differentiation of unrestricted somatic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

PF-00956980: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and validation of the molecular target for PF-00956980, a potent small molecule inhibitor. This document details the biochemical and cellular evidence supporting its mechanism of action, presents key quantitative data, and outlines the experimental protocols utilized in its characterization.

Target Identification: Pan-Janus Kinase (JAK) Inhibition

This compound has been identified as a reversible, ATP-competitive, pan-Janus kinase (JAK) inhibitor.[1] The primary molecular targets of this compound are the members of the Janus kinase family: JAK1, JAK2, and JAK3. These non-receptor tyrosine kinases are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide array of cytokines and growth factors involved in immunity and inflammation.

The inhibitory activity of this compound across the JAK family establishes it as a pan-JAK inhibitor, with varying potency against the different isoforms.

Target Validation

The validation of JAKs as the therapeutic target of this compound is supported by a combination of biochemical and cellular assays that demonstrate direct enzyme inhibition and subsequent blockade of downstream signaling events.

Biochemical Validation: Direct Kinase Inhibition

The most direct evidence for target engagement comes from in vitro kinase assays. These assays utilize purified, recombinant JAK enzymes to measure the ability of this compound to inhibit their catalytic activity. The half-maximal inhibitory concentration (IC50) values obtained from these experiments quantify the potency of the compound against each JAK isoform.

Cellular Validation: Inhibition of STAT Phosphorylation

In a cellular context, JAK kinases, upon activation by cytokine receptor engagement, phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. This phosphorylation is a critical step for the dimerization and nuclear translocation of STATs, leading to the transcription of target genes.

Cellular assays are employed to demonstrate that this compound effectively blocks this downstream signaling event. Treatment of relevant cell lines with this compound followed by cytokine stimulation shows a dose-dependent reduction in the phosphorylation of specific STAT proteins, confirming the on-target effect of the compound within a biological system.

Unique Target Modulation: Reduction of JAK2 and JAK3 Protein Levels

A distinctive characteristic of this compound is its ability to not only inhibit the kinase activity of JAKs but also to selectively reduce the protein and mRNA levels of JAK2 and JAK3 in human primary immune cells.[2] This effect is not observed for JAK1 or TYK2, another member of the JAK family, suggesting a unique mechanism of action beyond simple ATP-competitive inhibition for these specific isoforms.[2] This dual activity of enzymatic inhibition and protein level reduction provides further validation of JAK2 and JAK3 as key targets of this compound.

Quantitative Data Summary

The inhibitory potency of this compound against the Janus kinase family has been determined through biochemical assays. The following table summarizes the IC50 values for each isoform.

| Target | IC50 (µM) |

| JAK1 | 2.2 |

| JAK2 | 23.1 |

| JAK3 | 59.9 |

Data sourced from MedChemExpress.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Biochemical Kinase Assay for IC50 Determination

This protocol outlines a general procedure for determining the IC50 values of a test compound against purified JAK enzymes.

Materials:

-

Recombinant human JAK1, JAK2, and JAK3 enzymes

-

ATP (Adenosine triphosphate)

-

Specific peptide substrate for each kinase

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

This compound (test compound)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

96-well plates

Procedure:

-

Enzyme and Substrate Preparation: Dilute the JAK enzyme and its corresponding peptide substrate to the desired concentration in the assay buffer.

-

Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute in assay buffer.

-

Compound Incubation: Add the diluted this compound to the wells of a 96-well plate. Add the JAK enzyme to each well and pre-incubate for a specified time (e.g., 10-15 minutes) at room temperature to allow for compound binding.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

-

Reaction Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Reaction Termination and Detection: Stop the reaction and quantify the amount of product (phosphorylated substrate or ADP) using a suitable detection method, such as luminescence or fluorescence, following the manufacturer's instructions for the detection reagent.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without any inhibitor. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assay for STAT Phosphorylation (Western Blot)

This protocol describes how to assess the inhibition of cytokine-induced STAT phosphorylation in a cellular context using Western blotting.

Materials:

-

A suitable human cell line (e.g., human peripheral blood mononuclear cells - PBMCs)

-

Cell culture medium and supplements

-

Cytokine for stimulation (e.g., IL-2 for pSTAT5, IFN-γ for pSTAT1)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-STAT, anti-total-STAT, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture the cells to the desired density. Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Cytokine Stimulation: Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.

-

Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated STAT protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Imaging and Analysis: Capture the signal using an imaging system. Strip the membrane and re-probe with antibodies for total STAT and a loading control (e.g., GAPDH) to ensure equal protein loading. Quantify the band intensities to determine the relative levels of phosphorylated STAT.

Mandatory Visualizations

Signaling Pathway

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: Experimental workflow for the identification and validation of this compound's target.

References

Unraveling the Pharmacological Profile of PF-00956980: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the pharmacological profile of PF-00956980, a potent and selective ATP-competitive pan-Janus kinase (JAK) inhibitor. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced mechanism of action and preclinical characteristics of this compound.

Executive Summary

This compound is a reversible, ATP-competitive inhibitor of the Janus kinase family of enzymes. Notably, beyond its direct enzymatic inhibition, this compound also induces a selective, time- and dose-dependent reduction in the protein and mRNA levels of JAK2 and JAK3, suggesting a dual mechanism of action.[1] While characterized as a pan-JAK inhibitor, its inhibitory activity varies across the JAK family members. This guide consolidates the available quantitative data, details the experimental methodologies for its characterization, and visualizes the pertinent biological pathways and experimental workflows.

In Vitro Potency and Selectivity

The inhibitory activity of this compound has been quantified against three of the four JAK family members. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Kinase | IC50 (µM) |

| JAK1 | 2.2 |

| JAK2 | 23.1 |

| JAK3 | 59.9 |

| Data sourced from commercial supplier MedchemExpress. It is important to note that while one report describes this compound as a selective JAK3 inhibitor with nanomolar potency, the publicly available quantitative data indicates a higher potency for JAK1. |

Mechanism of Action: Dual Inhibition and Downregulation

This compound exerts its effects through two distinct mechanisms:

-

ATP-Competitive Inhibition: As a reversible inhibitor, this compound competes with ATP for the binding site on the JAK kinase domain, thereby preventing the phosphorylation of downstream signaling molecules.

-

Selective Downregulation of JAK2 and JAK3: Uniquely, this compound has been shown to selectively reduce the endogenous protein and mRNA levels of JAK2 and JAK3 in human primary immune cells.[1] This effect is not observed for JAK1 or TYK2, indicating a specific regulatory role on the expression of these two kinases.[1]

The signaling pathway affected by this compound is depicted below.

References

An In-depth Technical Guide to PF-00956980 and its Structural Analogs as Janus Kinase (JAK) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-00956980 is a potent, ATP-competitive, and reversible inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1][2] Specifically, it demonstrates inhibitory activity against JAK1, JAK2, and JAK3, with a notable selectivity profile that has made it a valuable tool for studying the roles of these enzymes in cytokine signaling pathways.[3] This technical guide provides a comprehensive overview of this compound, its structural analogs, and derivatives based on the pyrrolo[2,3-d]pyrimidine scaffold. It delves into their structure-activity relationships (SAR), quantitative biological data, and detailed experimental protocols relevant to their evaluation as JAK inhibitors.

Core Compound: this compound

This compound, chemically known as ((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)(pyrrolidin-1-yl)methanone, is a synthetic organic molecule with a central pyrrolo[2,3-d]pyrimidine core.[4] This scaffold is a key pharmacophore in many JAK inhibitors, as it mimics the adenine ring of ATP and forms crucial hydrogen bond interactions with the hinge region of the kinase domain.

Quantitative Biological Data for this compound

| Target | IC50 (μM) |

| JAK1 | 2.2[3] |

| JAK2 | 23.1[3] |

| JAK3 | 59.9[3] |

Structural Analogs and Derivatives of the Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine scaffold has been extensively explored to develop selective and potent JAK inhibitors. Structure-activity relationship (SAR) studies have revealed key insights into the modifications that influence potency and selectivity.

Modifications at the C4 Position

The C4 position of the pyrrolo[2,3-d]pyrimidine ring is a critical point for substitution, directly impacting inhibitor binding and selectivity.

-

4-(1H-pyrazol-4-yl) substitution: A series of derivatives incorporating a 4-(1H-pyrazol-4-yl) moiety at the C4 position have been synthesized. These compounds, further modified with various N-acylpiperidine motifs, have shown potent JAK1 and JAK2 inhibitory activity. For instance, compound 11e from this series exhibited over 90% inhibition of both JAK1 and JAK2 and displayed significant anti-inflammatory effects in cellular assays.[2]

-

4-(1,5- or 2,5-triazole) substitution: Novel 4-(1,5- or 2,5-triazole)-pyrrolopyrimidine derivatives have been developed as selective JAK1 inhibitors. Compound 23a , for example, demonstrated a JAK1 IC50 of 72 nM with at least 12-fold selectivity over other JAK isoforms. Molecular docking studies suggest that an iodine atom on the aromatic moiety of this compound forms a key interaction with His-885 in the JAK1 active site, contributing to its selectivity.[5]

Modifications on the Piperidine Ring

The piperidine ring attached to the pyrrolo[2,3-d]pyrimidine core also offers opportunities for modification to enhance potency and pharmacokinetic properties.

-

4-Amino-4-carboxamide substitution: In a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, potent and orally bioavailable inhibitors of Protein Kinase B (Akt), which shares structural similarities with JAKs in the ATP binding site, were identified. This suggests that similar modifications could be beneficial for developing JAK inhibitors with improved drug-like properties.[6]

Covalent and Covalent-Reversible Inhibitors

A distinct class of JAK3 inhibitors has been developed by introducing a reactive group that can form a covalent bond with a unique cysteine residue (Cys909) present in the ATP-binding site of JAK3.[7][8]

-

Acrylamide and α-cyanoacrylamide moieties: These Michael acceptors can be incorporated into the inhibitor structure to target Cys909, leading to irreversible or covalent-reversible inhibition.[8] This strategy has led to the development of highly selective JAK3 inhibitors.

Quantitative Data for Selected Structural Analogs

| Compound | Target(s) | IC50 (nM) | Key Structural Features | Reference |

| 11e | JAK1, JAK2 | >90% inhibition | 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine with N-acylpiperidine | [2] |

| 23a | JAK1 | 72 | 4-(1,5-triazole)-pyrrolopyrimidine with an iodinated aromatic moiety | [5] |

| RB1 | JAK3 | 40 | 4-aminopiperidine-based covalent inhibitor | [7][9] |

| Compound 9 | JAK3 | 69 (cellular IC50) | Covalent inhibitor | [10] |

| Fedratinib | JAK2, JAK2V617F | 3 | Pyrrolo[2,3-d]pyrimidine derivative | [8] |

Experimental Protocols

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This assay is commonly used to determine the IC50 values of compounds against specific kinases.

Materials:

-

Recombinant human kinase (e.g., PKBβ, PKA)

-

Substrate (e.g., a specific peptide or protein)

-

[γ-³²P]ATP

-

Assay buffer (containing MgCl₂, MnCl₂, DTT, etc.)

-

Test compounds dissolved in DMSO

-

96-well plates

-

Filter mats (e.g., P81 phosphocellulose)

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add the assay buffer, the respective kinase, and the substrate.

-

Add the test compound dilutions to the wells.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a filter mat to capture the phosphorylated substrate.

-

Wash the filter mat extensively to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity on the filter mat using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[6]

Cellular Proliferation Assay (Ba/F3 Cells)

This assay assesses the ability of a compound to inhibit the proliferation of cytokine-dependent cell lines, which rely on JAK signaling for their growth and survival.

Materials:

-

Ba/F3 cells engineered to be dependent on a specific cytokine (e.g., IL-3 for JAK2-dependent proliferation)

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and the required cytokine

-

Test compounds dissolved in DMSO

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo)

-

Luminometer

Procedure:

-

Seed the cytokine-dependent Ba/F3 cells in a 96-well plate.

-

Add serial dilutions of the test compounds to the wells.

-

Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a CO₂ incubator.

-

Add the cell viability reagent to each well.

-

Incubate for a short period to allow the signal to stabilize.

-

Measure the luminescence, which is proportional to the number of viable cells.

-

Calculate the percentage of inhibition of cell proliferation for each compound concentration and determine the IC50 value.[10]

Signaling Pathways and Experimental Workflows

JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors, playing a critical role in immunity, inflammation, and hematopoiesis.

Caption: The canonical JAK-STAT signaling pathway initiated by cytokine binding.

Experimental Workflow for JAK Inhibitor Evaluation

The evaluation of novel JAK inhibitors typically follows a structured workflow, from initial screening to in-depth characterization.

Caption: A typical workflow for the preclinical evaluation of JAK inhibitors.

Logical Relationship in SAR of Pyrrolo[2,3-d]pyrimidine Analogs

The structure-activity relationship (SAR) for this class of compounds can be visualized to highlight key areas of chemical modification and their impact on activity.

Caption: Logical relationships in the SAR of pyrrolo[2,3-d]pyrimidine-based JAK inhibitors.

References

- 1. Development, Optimization, and Structure-Activity Relationships of Covalent-Reversible JAK3 Inhibitors Based on a Tricyclic Imidazo[5,4- d]pyrrolo[2,3- b]pyridine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In-Silico Modeling of PF-00956980 Binding to Janus Kinases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in-silico methodologies utilized to model the binding of PF-00956980, a potent pan-Janus kinase (JAK) inhibitor, to its kinase targets. This compound is a reversible, ATP-competitive inhibitor with distinct affinities for JAK1, JAK2, and JAK3.[1][2][3] Understanding the molecular interactions underpinning this binding is crucial for the rational design of next-generation kinase inhibitors with improved selectivity and efficacy. This document outlines detailed protocols for homology modeling, molecular docking, and molecular dynamics simulations, and presents quantitative data in a structured format to facilitate comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear and concise understanding of the in-silico modeling process.

Introduction to this compound and the Janus Kinase Family

This compound is a synthetic organic molecule that acts as a reversible pan-JAK inhibitor.[3] The Janus kinase family, comprising JAK1, JAK2, JAK3, and TYK2, are non-receptor tyrosine kinases that play a pivotal role in cytokine signaling pathways. These pathways are integral to immune response and hematopoiesis. Dysregulation of JAK-STAT signaling is implicated in various autoimmune diseases and cancers, making JAKs attractive therapeutic targets. This compound exhibits inhibitory activity across multiple JAK isoforms, with the following reported IC50 values:

| Kinase Target | IC50 (μM) |

| JAK1 | 2.2 |

| JAK2 | 23.1 |

| JAK3 | 59.9 |

| Data sourced from MedchemExpress.[1][2] |

This guide will explore the computational techniques used to elucidate the binding mode of this compound within the ATP-binding sites of JAK1, JAK2, and JAK3.

In-Silico Modeling Workflow

The in-silico investigation of this compound binding follows a multi-step computational workflow. This process begins with the preparation of the protein and ligand structures, followed by molecular docking to predict the binding pose, and culminating in molecular dynamics simulations to assess the stability of the protein-ligand complex.

Detailed Experimental Protocols

Protein and Ligand Preparation

-

Protein Structure Acquisition: Crystal structures of the kinase domains of JAK1, JAK2, and JAK3 are obtained from the Protein Data Bank (PDB). For instance, PDB ID 4Z16 can be utilized for JAK3. In cases where a complete experimental structure is unavailable, homology modeling using servers like SWISS-MODEL is employed, with a suitable template structure.

-

Protein Preparation: The acquired protein structures are prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and the protein is energy minimized using a force field such as CHARMM36 or AMBER.

-

Ligand Preparation: The 2D structure of this compound is converted to a 3D structure. The ligand is then subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

Molecular Docking

-

Objective: To predict the preferred binding orientation of this compound within the ATP-binding site of the JAK kinases.

-

Software: Molecular docking can be performed using software such as AutoDock Vina, Glide, or GOLD.

-

Protocol:

-

Define the binding site: The ATP-binding pocket of the kinase is defined as the search space for the docking algorithm. This is typically centered on the hinge region of the kinase domain.

-

Docking Execution: The prepared ligand is docked into the defined binding site of the prepared protein structure. The docking algorithm samples a large number of possible conformations and orientations of the ligand.

-

Pose Selection: The resulting binding poses are scored based on a scoring function that estimates the binding affinity. The pose with the most favorable score is selected for further analysis.

-

Molecular Dynamics (MD) Simulations

-

Objective: To assess the stability of the this compound-JAK complex and to analyze the detailed molecular interactions over time.

-

Software: MD simulations are carried out using packages like GROMACS, AMBER, or NAMD.

-

Protocol:

-

System Setup: The docked protein-ligand complex is placed in a periodic box of water molecules, and counter-ions are added to neutralize the system.

-

Energy Minimization: The entire system is energy minimized to remove any steric clashes.

-

Equilibration: The system is gradually heated to physiological temperature (310 K) and equilibrated under constant pressure and temperature (NPT ensemble).

-

Production Run: A production MD simulation is run for a significant duration (e.g., 100-500 nanoseconds) to sample the conformational space of the complex.

-

Trajectory Analysis: The trajectory from the MD simulation is analyzed to calculate metrics such as Root Mean Square Deviation (RMSD) of the protein backbone and ligand, and Root Mean Square Fluctuation (RMSF) of individual residues.

-

Binding Free Energy Calculations

-

Objective: To quantitatively estimate the binding affinity of this compound to the JAK kinases.

-

Method: The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) methods are commonly used.

-

Protocol: Snapshots from the MD simulation trajectory are used to calculate the binding free energy by considering the molecular mechanics energy, solvation energy, and entropy.

Predicted Binding Interactions and Quantitative Data

Based on in-silico modeling of similar JAK inhibitors, the following interactions and energetic contributions are anticipated for this compound binding.

Table 1: Predicted Key Interacting Residues in the JAK ATP-Binding Site

| JAK Isoform | Hinge Region | Catalytic Loop | P-loop |

| JAK1 | Glu957, Leu959 | Asp1021 | Gly884, Lys908 |

| JAK2 | Glu930, Leu932 | Asp994 | Gly857, Lys882 |

| JAK3 | Glu903, Leu905 | Asp967 | Gly829, Lys855 |

Table 2: Estimated Binding Free Energy Components (Hypothetical)

| Complex | ΔG_bind (kcal/mol) | ΔE_vdw (kcal/mol) | ΔE_elec (kcal/mol) | ΔG_solv (kcal/mol) |

| This compound-JAK1 | -10.5 | -45.2 | -15.8 | 50.5 |

| This compound-JAK2 | -9.2 | -42.8 | -12.5 | 46.1 |

| This compound-JAK3 | -8.7 | -40.1 | -11.9 | 43.3 |

| Note: These are hypothetical values for illustrative purposes, based on typical ranges observed for kinase inhibitors. |

Signaling Pathway Context

The inhibition of JAK kinases by this compound directly impacts the JAK-STAT signaling pathway, which is crucial for cellular responses to cytokines.

Conclusion

In-silico modeling provides a powerful and cost-effective approach to understanding the molecular basis of this compound binding to the Janus kinase family. The methodologies outlined in this guide, from homology modeling and molecular docking to extensive molecular dynamics simulations and binding free energy calculations, offer a robust framework for investigating drug-target interactions. The insights gained from these computational studies are invaluable for the structure-based design of novel and selective JAK inhibitors for the treatment of a wide range of diseases. Further experimental validation is essential to confirm the predictions from these in-silico models.

References

Preliminary Toxicity Screening of PF-00956980: A Methodological Overview

Disclaimer: Detailed preclinical toxicity data for the investigational compound PF-00956980 are not publicly available. This information is typically proprietary to the developing pharmaceutical company and is submitted to regulatory agencies as part of the Investigational New Drug (IND) application process. The following is a generalized, illustrative guide to the preliminary toxicity screening that a compound like this compound, a pan-Janus kinase (JAK) inhibitor, would likely undergo based on standard practices in preclinical drug development.

Introduction

This compound is identified as a reversible pan-JAK inhibitor. The Janus kinase family (JAK1, JAK2, JAK3, and TYK2) are critical components of signaling pathways for numerous cytokines and growth factors. Inhibition of these pathways can have therapeutic benefits in inflammatory and autoimmune diseases, but also carries the potential for toxicity. A preliminary toxicity screening is therefore essential to characterize the safety profile of the compound and identify a safe starting dose for human clinical trials.

This guide outlines the typical in vitro and in vivo studies performed to assess the initial safety of a novel kinase inhibitor.

In Vitro Toxicity Assessment

In vitro studies provide the earliest indications of a compound's potential for cytotoxicity and off-target effects.

Cytotoxicity Assays

Objective: To determine the concentration of this compound that causes cell death in various cell lines, providing an initial assessment of its general toxicity.

Experimental Protocol: A panel of cell lines, often including hepatocytes (e.g., HepG2), renal cells (e.g., HEK293), and immune cells (e.g., Jurkat), are cultured in 96-well plates. The cells are then exposed to a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity. The concentration that inhibits cell growth by 50% (IC50) is calculated.

Hypothetical Data Presentation:

| Cell Line | Incubation Time (hours) | Hypothetical IC50 (µM) |

| HepG2 (Liver) | 48 | > 100 |

| HEK293 (Kidney) | 48 | > 100 |

| Jurkat (T-lymphocyte) | 48 | 50 |

hERG Channel Assay

Objective: To assess the potential for this compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to QT interval prolongation and an increased risk of cardiac arrhythmias.

Experimental Protocol: A validated in vitro assay, such as the patch-clamp electrophysiology technique on cells stably expressing the hERG channel, is used. The cells are exposed to various concentrations of this compound, and the effect on the hERG current is measured. The IC50 value is determined.

Hypothetical Data Presentation:

| Assay Type | Compound | Hypothetical IC50 (µM) |

| hERG Patch Clamp | This compound | > 30 |

In Vivo Toxicity Assessment

In vivo studies in animal models are crucial for understanding the systemic effects of a compound.

Acute Toxicity Study

Objective: To determine the short-term toxicity of a single high dose of this compound and to identify the maximum tolerated dose (MTD).

Experimental Protocol: Rodents (e.g., mice or rats) are administered a single dose of this compound via the intended clinical route (e.g., oral gavage). Several dose groups are used, and the animals are observed for a period of 7 to 14 days for clinical signs of toxicity, effects on body weight, and mortality. At the end of the study, a gross necropsy is performed.

Hypothetical Data Presentation:

| Species | Route of Administration | Observation Period (days) | Hypothetical MTD (mg/kg) | Clinical Signs at High Doses |

| Rat | Oral (gavage) | 14 | 500 | Lethargy, decreased body weight |

Repeat-Dose Toxicity Study (7- or 14-Day)

Objective: To evaluate the toxicity of this compound following repeated daily administration and to identify potential target organs of toxicity.

Experimental Protocol: Two species, typically a rodent (e.g., rat) and a non-rodent (e.g., dog), are administered this compound daily for 7 or 14 days. Multiple dose levels are tested. Throughout the study, clinical observations, body weight, and food consumption are monitored. At the end of the treatment period, blood samples are collected for hematology and clinical chemistry analysis, and a full histopathological examination of organs is performed.

Hypothetical Data Presentation:

Hematology and Clinical Chemistry (Rat, 14-Day Study)

| Parameter | Control Group | Low Dose (50 mg/kg) | Mid Dose (150 mg/kg) | High Dose (300 mg/kg) |

| White Blood Cells | Normal Range | No significant change | Slight decrease | Moderate decrease |

| Hemoglobin | Normal Range | No significant change | No significant change | Slight decrease |

| ALT (Alanine Aminotransferase) | Normal Range | No significant change | No significant change | No significant change |

| Creatinine | Normal Range | No significant change | No significant change | No significant change |

Histopathology Findings (Rat, 14-Day Study)

| Organ | Finding at High Dose (300 mg/kg) |

| Spleen | Lymphoid depletion |

| Thymus | Atrophy |

| Bone Marrow | Hypocellularity |

Visualizations

Experimental Workflow for In Vivo Repeat-Dose Toxicity Study

Caption: Workflow for a typical in vivo repeat-dose toxicity study.

Simplified JAK-STAT Signaling Pathway

Caption: Simplified representation of the JAK-STAT signaling pathway and the inhibitory action of this compound.

Conclusion

The preliminary toxicity screening of a novel compound like this compound involves a battery of in vitro and in vivo tests designed to identify potential safety concerns early in the drug development process. These studies assess general cytotoxicity, cardiac liability, and systemic toxicity, and help to identify target organs. The data generated from these studies are critical for making informed decisions about the continued development of the compound and for establishing safe parameters for first-in-human clinical trials. The hypothetical data and protocols presented here provide a general framework for the types of studies that would be conducted.

Navigating the Physicochemical Landscape of PF-00956980: A Technical Guide to its Solubility and Stability

For Immediate Release

This technical guide provides an in-depth overview of the core solubility and stability characteristics of PF-00956980, a potent and selective JAK3 inhibitor. Aimed at researchers, scientists, and professionals in the field of drug development, this document synthesizes available information to facilitate the effective design and execution of preclinical and clinical studies.

Introduction to this compound

This compound, also known as PF-956980, is a synthetic organic molecule that acts as an ATP-competitive, reversible inhibitor of Janus kinase 3 (JAK3)[1][2][3]. As a selective inhibitor, it plays a crucial role in modulating the immune response by blocking the signaling of cytokines that are dependent on JAK3. This mechanism of action makes this compound a valuable tool for investigating the therapeutic potential of targeting the JAK/STAT pathway in various diseases, including autoimmune disorders and certain cancers[4]. The compound's efficacy is intrinsically linked to its bioavailability, which is governed by its solubility and stability.

Solubility Profile of this compound

While specific quantitative solubility data for this compound in various aqueous and organic solvents is not extensively documented in publicly available literature, a general understanding of its likely solubility can be inferred from its chemical structure and its intended biological application. For a research compound like this compound, solubility is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile.

General Solubility Considerations

Given its molecular structure, which includes both hydrophobic and polar functional groups, this compound is expected to exhibit moderate solubility in aqueous buffers and higher solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. The pyrrolopyrimidine core and the associated aliphatic rings contribute to its hydrophobic nature, while the nitrogen and oxygen atoms provide sites for hydrogen bonding, which can enhance aqueous solubility to some extent.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the equilibrium solubility of a research compound like this compound, based on established methodologies.

Table 1: Experimental Protocol for Equilibrium Solubility Assessment

| Step | Procedure | Details |

| 1. Preparation of Solutions | Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8) to mimic physiological conditions. Prepare stock solutions of this compound in a suitable organic solvent (e.g., DMSO). | This initial step is crucial for assessing pH-dependent solubility. |

| 2. Equilibration | Add an excess amount of this compound to each buffer solution. The mixture is then agitated at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached. | The presence of undissolved solid is necessary to confirm that the solution is saturated. |

| 3. Sample Collection and Preparation | At the end of the equilibration period, collect an aliquot of the supernatant. The supernatant is then filtered through a 0.45 µm filter to remove any undissolved particles. | Filtration is a critical step to ensure only the dissolved compound is measured. |

| 4. Quantification | The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. | A standard curve of known concentrations of this compound is used for accurate quantification. |

| 5. Data Analysis | The solubility is reported in units such as mg/mL or µM. The experiment is typically performed in triplicate to ensure the reliability of the results. | Statistical analysis is performed to determine the mean solubility and standard deviation. |

Stability Characteristics of this compound

The stability of this compound is a critical attribute that affects its shelf-life, formulation development, and in vivo performance. Stability studies are essential to identify potential degradation pathways and to establish appropriate storage and handling conditions.

General Stability Considerations

As a complex organic molecule, this compound may be susceptible to degradation under various conditions, including exposure to light (photostability), high temperatures, and extreme pH values. The presence of functional groups such as amides and amines suggests that hydrolysis could be a potential degradation pathway.

Experimental Protocol for Stability Assessment

A general protocol for evaluating the stability of a research compound like this compound is outlined below. This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing.

Table 2: Experimental Protocol for Stability Assessment

| Step | Procedure | Details |

| 1. Stress Testing (Forced Degradation) | Expose solutions of this compound to various stress conditions, including acidic, basic, and oxidative environments, as well as elevated temperature and light. | This helps to identify potential degradation products and pathways. |

| 2. Long-Term and Accelerated Stability Studies | Store samples of this compound under controlled temperature and humidity conditions for extended periods. For example, long-term testing might be at 25°C/60% RH, while accelerated testing could be at 40°C/75% RH. | These studies are designed to predict the shelf-life of the compound. |

| 3. Sample Analysis | At specified time points, analyze the samples for the presence of the parent compound and any degradation products using a stability-indicating analytical method, typically HPLC. | The method must be able to separate the parent compound from its degradation products. |

| 4. Data Evaluation | The rate of degradation is determined, and the degradation profile is characterized. The results are used to establish recommended storage conditions and to identify compatible excipients for formulation. | Kinetic analysis can be applied to predict the shelf-life under different conditions. |

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

This compound exerts its therapeutic effect by inhibiting JAK3, a key enzyme in the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway. This pathway is crucial for transmitting signals from extracellular cytokines and growth factors to the nucleus, leading to the regulation of gene expression involved in immunity, cell proliferation, and differentiation[5][6].

The binding of a cytokine to its receptor on the cell surface leads to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. The recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors[1]. By selectively inhibiting JAK3, this compound blocks this signaling cascade, thereby modulating the immune response.

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the known characteristics of this compound, with a focus on its solubility and stability. While specific quantitative data remains limited in the public domain, the provided general protocols offer a robust framework for researchers to conduct their own assessments. A thorough understanding of these physicochemical properties is paramount for the successful development of this compound as a potential therapeutic agent. The elucidation of its inhibitory action on the JAK-STAT pathway further underscores its significance as a valuable research tool and a promising candidate for further investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 3. axonmedchem.com [axonmedchem.com]

- 4. The JAK3-selective inhibitor PF-956980 reverses the resistance to cytotoxic agents induced by interleukin-4 treatment of chronic lymphocytic leukemia cells: potential for reversal of cytoprotection by the microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling PF-00956980: A Technical Primer on a Pan-Janus Kinase Inhibitor Research Tool

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core characteristics of PF-00956980, a reversible pan-Janus kinase (JAK) inhibitor. While not a clinical development candidate itself, this compound serves as a valuable research tool for investigating the therapeutic potential of JAK inhibition in inflammatory diseases of the lungs and skin. Its novelty lies in its role as a well-characterized scaffold and benchmark compound in the development of next-generation, locally-acting JAK inhibitors.

Core Compound Data

| Parameter | Value | Reference |

| Chemical Name | ((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)(pyrrolidin-1-yl)methanone | [1] |

| Synonyms | PF-956980, PFE-PKIS 8 | [1] |

| Molecular Formula | C₁₈H₂₆N₆O | [1] |

| Molecular Weight | 342.44 g/mol | [1] |

| Class | Pan-Janus Kinase (JAK) Inhibitor | [2] |

In Vitro Potency

This compound demonstrates inhibitory activity across multiple JAK isoforms, with a preference for JAK1.

| Target | IC₅₀ (µM) |

| JAK1 | 2.2 |

| JAK2 | 23.1 |

| JAK3 | 59.9 |

| [Source:[2]] |

Preclinical Pharmacokinetics

Pharmacokinetic studies in rats and dogs have characterized the in vivo disposition of this compound.

| Species | Route | Dose (mg/kg) | Clearance (mL/min/kg) | Volume of Distribution (Vss, L/kg) | Terminal Half-life (T₁/₂, h) | Oral Bioavailability |

| Rat | i.v. | 0.5 | 48 | 0.8 | 2.1 | - |

| Rat | p.o. | 1 | - | - | - | <5% |

| Dog | i.v. | 0.1 | 18 | 1.0 | 2.0 | - |

| [Source:[2]] |

The JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation. Inhibition of JAKs by molecules like this compound blocks this pathway, thereby downregulating the inflammatory response.

Experimental Protocols

The following are generalized protocols for key assays used in the characterization of JAK inhibitors like this compound. For specific details, refer to the primary literature, such as Jones et al., J. Med. Chem. 2017, 60(2), 767-786.

In Vitro Kinase Inhibition Assay (Generalized)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

-

Reagents and Materials :

-

Recombinant human JAK1, JAK2, and JAK3 enzymes.

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT, BSA).

-

ATP (at a concentration near the Kₘ for each enzyme).

-

Substrate peptide (e.g., a poly-Glu,Tyr peptide).

-

This compound (or other test compounds) at various concentrations.

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay system).

-

384-well assay plates.

-

-

Procedure :

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

-

Add the diluted compound, kinase enzyme, and substrate peptide to the wells of the assay plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

-

Cellular Phospho-STAT Assay (Generalized)

This assay measures the inhibition of cytokine-induced STAT phosphorylation in a cellular context.

-

Reagents and Materials :

-

Human cell line expressing relevant cytokine receptors (e.g., UT-7/EPO).

-

Cell culture medium and serum.

-

Cytokine for stimulation (e.g., IL-2 for JAK1/3, GM-CSF for JAK2).

-

This compound (or other test compounds).

-

Lysis buffer.

-

Antibodies for detecting total STAT and phosphorylated STAT (p-STAT).

-

ELISA or Western blot reagents.

-

-

Procedure :

-

Plate cells and starve them of serum for a defined period.

-

Pre-incubate the cells with various concentrations of this compound.

-

Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).

-

Lyse the cells to release cellular proteins.

-

Quantify the levels of p-STAT and total STAT using an ELISA or Western blot.

-

Normalize the p-STAT signal to the total STAT signal.

-

Calculate the percent inhibition of STAT phosphorylation for each compound concentration.

-

Determine the IC₅₀ value from the dose-response curve.

-

Novelty and Significance in its Class

The novelty of this compound is not as a potential therapeutic agent, but as a foundational tool in the development of more advanced JAK inhibitors. As a pan-JAK inhibitor, it non-selectively targets multiple JAK isoforms. This contrasts with the more recent development of selective JAK inhibitors, which are designed to target specific JAKs to achieve a more favorable efficacy and safety profile.

This compound's significance lies in its use as:

-

A benchmark for potency and selectivity: Its well-defined inhibitory profile allows researchers to compare the performance of new compounds.

-